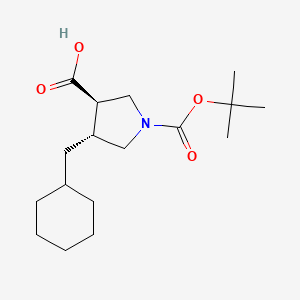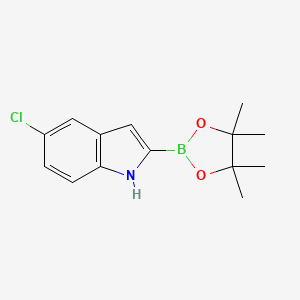
3-(4-Carboxyphenyl)-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Carboxyphenyl)propionic acid”, also known as “4-(2-carboxyethyl)benzoic acid”, is an organic building block that can be used in chemical synthesis . It has a molecular formula of C10H10O4 and a molecular weight of 194.19 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Carboxyphenyl)propionic acid” includes a carboxylic acid group attached to a phenyl group . The SMILES string for this compound is OC(=O)CCC1=CC=C(C=C1)C(O)=O .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “3-(4-Carboxyphenyl)-5-methoxybenzoic acid” are not available, related compounds such as tetrakis(4-carboxyphenyl) porphyrin have been studied. These compounds have been examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Carboxyphenyl)propionic acid” include a melting point of 288°C to 291°C . Its density at 40.14°C is 1.1403g/ml .
Applications De Recherche Scientifique
Pharmacological Activities and Molecular Mechanisms
Phenolic acids, such as Gallic acid and its derivatives, are known for their potent anti-inflammatory properties. Studies have elucidated their pharmacological activities, highlighting their roles in reducing inflammation through the modulation of MAPK and NF-κB signaling pathways, thereby reducing the release of pro-inflammatory cytokines and chemokines (Bai et al., 2020). These findings suggest that compounds like 3-(4-Carboxyphenyl)-5-methoxybenzoic acid could potentially be explored for their anti-inflammatory effects.
Environmental and Industrial Applications
In the context of environmental science, the study of parabens (esters of para-hydroxybenzoic acid) provides insights into the fate and behavior of similar compounds in aquatic environments. Parabens, due to their widespread use and persistence, serve as a model for understanding the environmental impact of structurally related compounds, including potential effects on water quality and aquatic life (Haman et al., 2015).
Role in Material Sciences
The interaction of metals with biologically relevant ligands, including benzoic acid derivatives, has been extensively studied. These interactions are crucial for developing new materials with enhanced properties, such as increased stability or reactivity. Such studies pave the way for the application of compounds like 3-(4-Carboxyphenyl)-5-methoxybenzoic acid in the design of novel materials or in the modification of existing ones to achieve desired properties (Lewandowski et al., 2005).
Antioxidant Activity and Health Benefits
Research on vanillic acid (a dihydroxybenzoic acid analog) underscores the importance of phenolic compounds in promoting health through their antioxidant, anti-inflammatory, and neuroprotective properties. These activities are crucial for mitigating oxidative stress and preventing chronic diseases. The properties of vanillic acid suggest that structurally similar compounds, such as 3-(4-Carboxyphenyl)-5-methoxybenzoic acid, may also possess significant health benefits and warrant further investigation (Ingole et al., 2021).
Safety And Hazards
Orientations Futures
While specific future directions for “3-(4-Carboxyphenyl)-5-methoxybenzoic acid” are not available, related compounds have shown potential in various fields. For example, new derivatives of tetrakis(4-carboxyphenyl) porphyrin have been studied for their potential use in photodynamic therapy and cell imaging .
Propriétés
IUPAC Name |
3-(4-carboxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-13)15(18)19)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMLTJMFKRDNQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689924 |
Source


|
| Record name | 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261931-39-8 |
Source


|
| Record name | 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-](/img/structure/B577683.png)




![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B577694.png)